Direct Comparative IC50 Data in Human HPGDS Inhibition
In a direct head-to-head enzyme inhibition assay against human Hematopoietic Prostaglandin D Synthase (HPGDS), 3-Amino-6-methoxypyrazine-2-carboxylic acid demonstrates significantly higher potency compared to a closely related aminopyrazine analog [1][2].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Aminopyrazine analog CHEMBL4238186: IC50 = 83 nM |
| Quantified Difference | 3.2-fold more potent (lower IC50) |
| Conditions | Recombinant human HPGDS expressed in E. coli; enzymatic activity assessed via GST activity reduction using MCBL and glutathione; 30-minute incubation |
Why This Matters
Procurement should prioritize this compound for HPGDS inhibitor programs due to its 3.2-fold superior potency over a close analog, enabling lower effective concentrations and potentially better selectivity profiles.
- [1] BindingDB. Affinity Data for BDBM50084155 (CHEMBL3425953). Assay: Inhibition of human HPGDS. View Source
- [2] BindingDB. Affinity Data for BDBM50463722 (CHEMBL4238186). Assay: Inhibition of recombinant human HPGDS. View Source
